Product packaging for Cefatrizine propylene glycol(Cat. No.:)

Cefatrizine propylene glycol

Cat. No.: B15129845
M. Wt: 538.6 g/mol
InChI Key: CKOIKOHDEYTLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cephalosporin (B10832234) Antibiotics

Cefatrizine (B1668820), the active component, is a member of the cephalosporin class of β-lactam antibiotics. nih.gov Cephalosporins are a cornerstone in the treatment of bacterial infections and are categorized into generations based on their spectrum of antimicrobial activity. nih.gov As a first-generation cephalosporin, cefatrizine is particularly effective against many gram-positive bacteria. nih.govsmolecule.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). ncats.ionih.gov This disruption of the peptidoglycan layer, a critical component of the bacterial cell wall, leads to cell lysis and death. ncats.iopatsnap.com

The development of semi-synthetic cephalosporins like cefatrizine arose from the need to broaden the activity spectrum and improve the pharmacokinetic profiles of earlier antibiotics. nih.gov Cefatrizine itself is a broad-spectrum antibiotic. wikipedia.orgmedchemexpress.com

Rationale for Propylene (B89431) Glycol Complexation or Solvate Formation

The formulation of cefatrizine with propylene glycol to form cefatrizine propylene glycol is a deliberate strategy to enhance the drug's properties. patsnap.com This process results in a propylene glycol solvate, which is a substance that has incorporated propylene glycol into its crystal structure. google.comgoogle.com

The primary motivations for creating such a complex are to improve the drug's stability and solubility. patsnap.comgoogle.com Propylene glycol is a commonly used solvent and stabilizing agent in pharmaceutical preparations. patsnap.com By forming a solvate with cefatrizine, it can enhance the antibiotic's bioavailability, ensuring more effective delivery to the site of infection. patsnap.com Research has shown that forming a propylene glycol solvate can decrease the hygroscopicity (the tendency to absorb moisture from the air) of a drug, making it easier to formulate and store. google.com This increased stability and enhanced solubility are critical factors in the development of effective oral antibiotic therapies. patsnap.comgoogle.com

The preparation of this compound involves dissolving cefatrizine in a mixture containing propylene glycol and water, followed by a crystallization process. google.com This results in a compound that is a mixture of cefatrizine and propylene glycol in an approximate 1:1 molecular proportion. drugfuture.com

Detailed Research Findings

PropertyDescriptionSource(s)
Chemical Formula C21H26N6O7S2 nih.gov
Molecular Weight 538.6 g/mol nih.gov
Appearance White to slightly yellowish powder chemicalland21.com
Solubility Slightly soluble in water; practically insoluble in ethanol (B145695) and methylene (B1212753) chloride. chemicalbook.com
Hygroscopicity The propylene glycol solvate form is less hygroscopic than the parent drug. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N6O7S2 B15129845 Cefatrizine propylene glycol

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIKOHDEYTLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization of Cefatrizine Propylene Glycol

Established Synthetic Pathways for Cefatrizine (B1668820) Precursors

The synthesis of Cefatrizine Propylene (B89431) Glycol originates from fundamental chemical building blocks common to many cephalosporin (B10832234) antibiotics. The efficiency and purity of the final product are highly dependent on the successful synthesis of its key precursors.

Synthesis of 7-Thioacetylamino-3-cephem-4-carboxylic Acid (7-TACA)

7-TACA serves as a crucial intermediate in the synthesis of Cefatrizine. researchgate.net One established method involves the condensation of 7-Amino-3-cephem-4-carboxylic Acid (7-ACA) with potassium 1,2,3-triazole-5-thiolate. researchgate.net This reaction effectively introduces the triazolethio side chain at the C-3 position of the cephem nucleus, a structural feature that contributes to the compound's antibacterial properties. The resulting intermediate, 7-TACA, is then carried forward to the subsequent acylation step. google.com

Derivatization of 7-Amino-3-cephem-4-carboxylic Acid (7-ACA)

7-ACA is the foundational core for the vast majority of semi-synthetic cephalosporins. nih.govpatsnap.com It is typically produced via the enzymatic or chemical hydrolysis of Cephalosporin C, a fermentation product. nih.govresearchgate.net The derivatization of 7-ACA is a critical step and can follow various pathways. For the synthesis of Cefatrizine, the primary derivatization involves modifying the C-3 position to introduce the thiomethyl-triazole group, leading to 7-TACA. researchgate.net Further modifications focus on the 7-amino group, which will ultimately be acylated. google.comgoogle.com The protection of the carboxylic acid and amino groups on the 7-ACA molecule is often necessary before proceeding with further chemical modifications to prevent unwanted side reactions. patsnap.comnih.gov

Chemical Reactions for Cefatrizine Propylene Glycol Formation

The transformation of the 7-TACA precursor into the final this compound solvate involves a series of carefully controlled chemical reactions. These include protection of reactive functional groups, acylation to attach the desired side chain, and finally, crystallization in a specific solvent system to form the stable solvate.

Acylation and Condensation Reactions in Cefatrizine Synthesis

Acylation is a central reaction in forming Cefatrizine. smolecule.comsigmaaldrich.com The process involves reacting the 7-amino group of the protected 7-TACA intermediate with an activated form of a specific side chain, D-(-)-p-hydroxyphenylglycine (D-pHPG). google.com A patent describes using D-(-)-D-pHPG Dane potassium salt, which is reacted with vinyl chloroformate to create a reactive intermediate for the acylation step. google.comsmolecule.com This reaction, a type of condensation acylation, forms the amide bond that links the D-pHPG side chain to the 7-position of the cephem nucleus. highfine.comnih.gov The successful execution of this step is vital for the biological activity of the final antibiotic. patsnap.com

Role of Silylation Protection Reagents (e.g., N,O-bis(trimethylsilyl)acetamide)

To ensure that the acylation reaction occurs specifically at the 7-amino group, other reactive sites on the 7-TACA molecule, such as the carboxylic acid group, must be temporarily protected. Silylation is a common and effective method for this purpose. sigmaaldrich.com In the synthesis of this compound, N,O-bis(trimethylsilyl)acetamide (BSA) is employed as the silylation reagent. google.comsigmaaldrich.comchemicalbook.com

BSA is favored because it reacts under mild and neutral conditions to form trimethylsilyl (B98337) esters and ethers, which are stable during the subsequent acylation step. chemicalbook.comwikipedia.org The byproducts of the silylation reaction with BSA are volatile and easily removed from the reaction mixture. chemicalbook.com This protection strategy prevents unwanted side reactions and contributes to a higher yield and purity of the desired product. google.com After the acylation is complete, the silyl (B83357) protecting groups can be easily removed during the aqueous workup phase.

Reaction Conditions and Solvent Systems for Solvate Formation

The final step in the synthesis is the formation and crystallization of the this compound solvate. This is achieved by carefully controlling the reaction conditions and the solvent system used. After the acylation reaction, the reaction mixture is typically subjected to an aqueous workup. google.com

A patented process details the use of a mixed solvent system of 1,2-propylene glycol and water for the crystallization step. google.com The pH of the solution is carefully adjusted using ammoniacal liquor to a range of 4.8 to 5.0, which induces the precipitation of the this compound solvate. google.com The temperature is controlled throughout the process, with crystallization often initiated at 20-30°C and then cooled to 10-20°C to maximize the yield of the crystalline solid. google.com The resulting crystals are then filtered, washed with water and acetone, and dried under vacuum. google.com The formation of the stable propylene glycol solvate enhances the compound's stability. patsnap.comgoogle.com

Table 1: Key Reagents and Conditions in this compound Synthesis This table is based on data from a patented synthesis process. google.com

Step Key Reagents Solvent(s) Temperature Key Parameters
Silylation Protection 7-TACA, N,O-bis(trimethylsilyl)acetamide (BSA), N,N-Dimethylacetamide Dichloromethane 5-15°C (initial), then 25-35°C Stirring for 1.5-2.5 hours
Acylation Protected 7-TACA, D-(-)-D-pHPG dane potassium salt, Vinyl chloroformate Dichloromethane -35 to -25°C Formation of the amide bond
Extraction Acylation reaction solution, Water, Hydrochloric acid Dichloromethane, Water 0-10°C pH adjustment to 0.6-0.8
Crystallization Aqueous layer from extraction, 1,2-Propylene glycol, Ammoniacal liquor Water, 1,2-Propylene glycol 20-30°C, then cooled to 10-20°C pH adjustment to 4.8-5.0
Purification Crystalline solid Water, Acetone - Washing and vacuum drying

Downstream Processing and Purification Techniques

Downstream processing is a critical stage in the manufacturing of this compound, where the crude product from the synthesis stage is purified to meet stringent pharmaceutical standards. This typically involves crystallization, filtration, and drying.

Crystallization is a key purification step that significantly impacts the purity, crystal size, and morphology of the final this compound product. The optimization of crystallization parameters is therefore of paramount importance.

pH: The pH of the crystallization medium is a critical factor. For this compound, the pH is typically adjusted using an alkaline solution, such as ammoniacal liquor, to induce crystallization. A Chinese patent suggests adjusting the pH to a range of 4.8 to 5.0 to initiate crystallization. njppp.com Studies on similar cephalosporins, like ceftazidime, have also highlighted the importance of pH control in the crystallization process. medigraphic.com The optimal pH ensures maximum precipitation of the desired product while minimizing the co-precipitation of impurities.

Solvent Ratio: The choice and ratio of solvents are crucial for achieving a high yield and purity of this compound. The synthesis often takes place in a mixed solvent system. For instance, a preparation method for this compound utilizes a 1,2-propanediol (propylene glycol) and water mixed solvent system. njppp.com The ratio of these solvents affects the solubility of the product and impurities, thereby influencing the crystallization process. In a study on the crystallization of Cefradine, a structurally similar cephalosporin, the addition of 1,2-propanediol as an adjuvant at a volume ratio of 0.2 to the aqueous solution was found to be optimal. nih.gov

Temperature: Temperature plays a significant role in controlling the rate of crystallization and the final crystal characteristics. A patented method for preparing this compound involves stirring at specific temperatures, for example, at 20°C, 25°C, or 30°C, followed by cooling to a lower temperature (e.g., 10°C, 15°C, or 20°C) to promote crystal formation. njppp.com A systematic study on the crystallization of Cefradine demonstrated the impact of temperature on crystal size and purity. The optimal conditions were found to be a dissolving temperature of 15°C, an initial crystallization temperature of 30°C, and a cooling temperature of 0°C. nih.gov These findings suggest that a carefully controlled temperature profile is essential for obtaining high-quality this compound crystals.

The following table, based on data from a study on the closely related cephalosporin, Cefradine, illustrates the impact of optimizing crystallization conditions on yield and purity. nih.gov

ParameterControl ConditionOptimized Condition
Dissolving Temperature Ambient15°C
Initial Crystallization Temp. Ambient30°C
Cooling Temperature Ambient0°C
Adjuvant None1,2-Propanediol (0.2 vol ratio)
Crystal Yield 89.4%92.3%
Crystal Purity 90.7%98.2%
Average Crystal Size 220 µm500 µm
Impurity (Cefalexin) 2.1%0.36%

Following crystallization, the solid this compound is separated from the mother liquor through filtration. The choice of filtration equipment is critical to ensure efficient separation and minimal product loss. Industrial processes often employ techniques like pressure filtration or vacuum filtration. The filtered cake is then washed with appropriate solvents, such as a mixture of water and acetone, to remove residual impurities. njppp.com

The final step in downstream processing is drying the purified crystals to remove residual solvents and moisture. The drying process must be carefully controlled to prevent thermal degradation of the heat-sensitive antibiotic. Vacuum drying at a controlled temperature is a common method. For this compound, drying is typically carried out at temperatures ranging from 35°C to 45°C until the moisture content is below a specified limit, often ≤1.5%. njppp.com

Industrial Scale Production and Optimization Studies

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents numerous challenges that necessitate comprehensive optimization studies.

Strain Improvement: For cephalosporins produced via fermentation, the improvement of the microbial strain (e.g., Acremonium chrysogenum) through classical mutagenesis or genetic engineering can significantly increase the production of the precursor, Cephalosporin C. researchgate.net

Optimized Fermentation Conditions: Fine-tuning fermentation parameters such as nutrient feed, pH, temperature, and aeration can lead to substantial increases in product yield. nih.govnih.gov

Advanced Process Control: The implementation of Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters during synthesis and crystallization. This enables a more consistent and optimized process, leading to higher yields. ispe.org

Cost reduction is a critical factor for the commercial viability of this compound. Key methodologies include:

Raw Material Sourcing: Selecting cost-effective and readily available starting materials is a primary strategy. For example, a patented synthesis of this compound utilizes D-(-)-D-pHPG dane potassium salt as a raw material due to its lower price and availability. njppp.com

Solvent Recovery: Implementing efficient solvent recovery and recycling systems can significantly reduce the cost of raw materials and waste disposal.

Energy Efficiency: Optimizing reaction conditions and equipment to reduce energy consumption contributes to lower production costs.

Process Intensification: Adopting continuous manufacturing processes over traditional batch processes can lead to higher throughput, reduced equipment size, and lower operational costs. nih.gov

Ensuring the stability and reproducibility of the manufacturing process is paramount for consistent product quality and regulatory compliance. This is achieved through:

Quality by Design (QbD): This systematic approach to development begins with predefined objectives and emphasizes product and process understanding and process control. By identifying critical process parameters (CPPs) and their impact on critical quality attributes (CQAs), a design space is established within which the process is robust and reproducible.

Process Analytical Technology (PAT): PAT tools are instrumental in implementing QbD by providing real-time data on the process. ispe.org This allows for immediate adjustments to maintain the process within the desired parameters, thus ensuring stability and reproducibility.

Validation: Rigorous validation of all manufacturing steps, from raw material testing to final product analysis, is essential to demonstrate that the process consistently produces a product of the required quality.

Stability Testing: Comprehensive stability testing of the final this compound product under various conditions (temperature, humidity, light) is conducted to establish its shelf life and ensure its quality is maintained throughout its lifecycle.

Impurity Control and Specific Optical Rotation Management

The synthesis of this compound, a complex semi-synthetic cephalosporin, demands stringent control over process parameters to ensure the purity and correct stereochemical configuration of the final active pharmaceutical ingredient (API). The management of impurities and the specific optical rotation are critical quality attributes that are closely monitored throughout the manufacturing process.

Impurity Control

Process-related impurities in this compound can originate from starting materials, intermediates, side reactions, or degradation of the final product. Effective control requires a deep understanding of the synthetic route and the implementation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities. drugfuture.com

A known synthetic pathway involves using 7-amino-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-3-cephem-4-carboxylic acid (7-TACA) as a starting material, which is then acylated. google.com Impurities can be introduced from the starting materials or formed during the reaction and subsequent work-up steps. For instance, Cefatrizine Impurity A, chemically identified as (6R,7R)-7-Amino-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulphanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a key related substance monitored as per the European Pharmacopoeia (EP). sigmaaldrich.com

Optimization of the crystallization conditions is a crucial step for impurity management. google.com By carefully controlling parameters such as solvent systems (e.g., 1,2-propylene glycol/water mixture), pH, temperature, and crystallization time, the solubility of the desired this compound is minimized while impurities remain in the mother liquor. google.com A Chinese patent highlights a method involving pH adjustment with ammoniacal liquor to initiate crystallization, followed by stirring at controlled temperatures to ensure good crystal formation, which facilitates easier filtration and drying. google.com This process has been shown to successfully control related impurities within the specifications of the European Pharmacopoeia. google.com

Below is a table of known impurities and related substances that are often monitored.

Table 1: Key Impurities and Related Substances in Cefatrizine Synthesis

Impurity NameChemical NameCAS NumberPotential SourceControl Strategy
Cefatrizine Impurity A(6R,7R)-7-Amino-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulphanyl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid37539-03-0Unreacted 7-TACA intermediate or hydrolysis of the amide side chain.Optimization of acylation reaction conditions; Controlled crystallization and purification processes. google.comsigmaaldrich.com
Deacetylcefapirin(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[[[(pyridin-4-yl)sulfanyl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidNot specifiedImpurity from related cephalosporin synthesis routes (listed for context in pharmacopoeial monographs). drugfuture.comUse of high-purity starting materials. drugfuture.com
Deacetoxycefapirin(6R,7R)-3-methyl-8-oxo-7-[[[(pyridin-4-yl)sulfanyl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidNot specifiedImpurity from related cephalosporin synthesis routes (listed for context in pharmacopoeial monographs). drugfuture.comUse of high-purity starting materials. drugfuture.com

Specific Optical Rotation Management

Cefatrizine possesses multiple chiral centers, making the control of its stereochemistry essential for its biological activity. nih.govwikipedia.org The specific optical rotation is a critical physical parameter used to confirm the correct stereoisomeric form of the molecule. The desired (6R,7R) configuration of the β-lactam core and the (R) configuration of the α-amino group in the side chain are crucial for the drug's efficacy.

The European Pharmacopoeia specifies a required specific optical rotation of +63 to +69 degrees (on an anhydrous basis) for this compound. drugfuture.com This measurement is performed by dissolving the substance in 1 M hydrochloric acid. drugfuture.com Achieving and maintaining this specific rotation value is a significant challenge during synthesis. google.com

Factors that can adversely affect the specific optical rotation include:

Racemization: The chiral center in the D-(-)-α-amino-α-(4-hydroxyphenyl)acetic acid side chain can be susceptible to racemization under certain pH and temperature conditions, leading to the formation of undesired diastereomers.

Epimerization: The C-6 and C-7 positions on the cephalosporin ring can also be prone to epimerization.

Control over the stereochemistry is exerted from the initial stages of synthesis by using stereochemically pure starting materials, such as D-(-)-p-hydroxyphenylglycine Dane potassium salt. google.com Subsequent reaction steps, including the acylation of the 7-amino group and the final crystallization, must be conducted under carefully controlled conditions to prevent racemization or epimerization. One documented method involves a silylation protection step followed by an acylation reaction and crystallization from a 1,2-propylene glycol/water mixture, which successfully yields a product with the correct specific optical rotation. google.com

The stability of the stereochemical integrity must also be assessed. fda.gov Stability testing protocols for this compound should include methods capable of confirming that the stereochemical integrity is maintained over the shelf life of the product. fda.gov

Table 2: Process Parameters for Stereochemical Control

Process StageParameter to ControlReason for ControlTarget Outcome
Side-chain SynthesisUse of chiral starting materialTo introduce the correct (R)-configuration in the acyl side chain. google.comHigh enantiomeric purity of the side-chain precursor.
Acylation ReactionTemperature, reaction time, baseTo prevent epimerization at the C-6 and C-7 positions and racemization of the side chain.Formation of the desired (6R,7R,R) diastereomer.
CrystallizationSolvent system, pH, temperature, cooling rateTo selectively crystallize the desired diastereomer, separating it from others that may have formed. google.comFinal product meets specific optical rotation requirement (+63° to +69°). drugfuture.com

Compound Name Reference

Advanced Analytical Characterization of Cefatrizine Propylene Glycol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and molecular structure of Cefatrizine (B1668820) Propylene (B89431) Glycol.

Infrared Absorption Spectrophotometry (IR) for Comparative Analysis

Infrared (IR) absorption spectrophotometry serves as a primary identification test for Cefatrizine Propylene Glycol. The comparison of the substance's IR absorption spectrum with that of a this compound Chemical Reference Substance (CRS) provides a definitive confirmation of its identity. researchgate.net

For sample preparation, a common procedure involves dissolving the substance in water, inducing precipitation with a dilute acid, and then redissolving the precipitate in a water-acetone mixture before evaporating the solvent to obtain a solid suitable for analysis. researchgate.net The resulting spectrum is characterized by absorption bands corresponding to the principal functional groups within the Cefatrizine and propylene glycol molecules.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200O-H (Hydroxyl), N-H (Amine, Amide) Stretching
~3100-3000C-H (Aromatic, Alkene) Stretching
~1760C=O (β-Lactam) Stretching
~1680C=O (Amide I) Stretching
~1600C=C (Aromatic) Stretching
~1520N-H Bending (Amide II)

Note: The exact wavenumbers can vary slightly based on the sample preparation and instrument.

Chromatographic Methods for Purity and Content Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity, quantifying the active ingredient, and profiling impurities and degradation products of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust, stability-indicating HPLC method is critical for the quality control of this compound. Such methods must be capable of separating the main compound from its potential impurities and degradation products. researchgate.netbioline.org.br

Method development often involves optimizing the mobile phase composition, pH, column type, and detector wavelength to achieve adequate resolution and sensitivity. sysrevpharm.org Validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, specific, and robust. researchgate.net

Table 2: Example of HPLC Method Parameters for Related Substances Analysis

ParameterCondition
Column Stainless steel, l = 2 m, Ø = 2 mm
Stationary Phase Ethylvinylbenzene-divinylbenzene copolymer R (150-180 μm)
Mobile Phase A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Flow Rate Typically around 1.0 mL/min
Detection UV spectrophotometry at a specific wavelength (e.g., 254 nm or 270 nm)
Injection Volume 20 µL
Column Temperature Controlled, e.g., 30°C

Source: Based on typical cephalosporin (B10832234) analysis methods and pharmacopeial information. researchgate.netsysrevpharm.orgnih.gov

System suitability tests are integral to method validation, with parameters such as resolution between the main peak and the closest impurity peak being critical. researchgate.net

Impurity Profiling and Quantification using HPLC with Mass Spectrometry (HPLC-MS)

For the definitive identification and characterization of impurities, HPLC is coupled with mass spectrometry (HPLC-MS). This powerful hyphenated technique provides not only retention time data but also the mass-to-charge ratio (m/z) and fragmentation patterns of the eluted compounds, which are essential for structural elucidation. nih.gov

Regulatory authorities mandate the identification and characterization of any unknown impurity present at a level greater than 0.1%. nih.gov HPLC-MS/MS studies can further probe the structure of these impurities by analyzing the fragmentation of parent ions. nih.govnih.gov

Table 3: Common Impurities in Cephalosporins and their Potential Detection by HPLC-MS

Impurity TypeDescriptionAnalytical Approach
Process-Related ImpuritiesIntermediates or by-products from the synthesis process.HPLC-MS to identify and quantify based on known synthetic pathways.
Degradation ProductsFormed due to hydrolysis, oxidation, or other degradation mechanisms.LC-MS/MS for structural elucidation of unknown degradation products.
IsomersCompounds with the same molecular formula but different structural arrangements.High-resolution HPLC with MS to differentiate and identify isomeric forms.

Detection and Characterization of Degradation Products

Forced degradation studies are conducted to understand the stability of this compound under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.govyoutube.com These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. researchgate.netbioline.org.br

Cefatrizine, like other cephalosporins, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring under acidic or basic conditions. researchgate.netnih.gov The degradation products are separated using a stability-indicating HPLC method and then characterized using LC-MS/TOF (Time of Flight) or other high-resolution mass spectrometry techniques to determine their exact mass and molecular formula. nih.gov

For example, studies on similar cephalosporins have shown that acidic and alkaline hydrolysis can lead to the formation of specific degradation products resulting from the opening of the β-lactam ring. nih.gov Oxidative stress may also lead to the formation of N-oxide derivatives or other oxidation products.

Physicochemical Property Determination Methodologies Relevant to Formulation

The physicochemical properties of this compound are critical for the development of stable and effective pharmaceutical formulations. researchgate.net

Key properties and their determination methods include:

Appearance: Visual inspection confirms it as a white or almost white, very hygroscopic powder. researchgate.net

Solubility: Determined by standard dissolution tests, it is freely soluble in water and very slightly soluble in ethanol (B145695). researchgate.net The inclusion of propylene glycol is intended to enhance solubility and bioavailability. nih.govpatsnap.com

pH: The pH of a defined aqueous solution is measured using a calibrated pH meter, with a typical range of 4.0 to 6.0. researchgate.net

Specific Optical Rotation: Measured using a polarimeter, this property is an indicator of the stereochemical purity of the compound. researchgate.net

Water Content: Determined by Karl Fischer titration, with a specified limit to ensure stability. researchgate.net

pH Metric Analysis of Aqueous Solutions

The pH of an aqueous solution of this compound is a critical parameter that reflects its stability and purity. The measurement is typically performed on a precisely prepared solution, as detailed in pharmacopoeial standards. For instance, the European Pharmacopoeia specifies the preparation of "Solution S," which involves dissolving 2.50 g of this compound in carbon dioxide-free water and diluting it to a final volume of 25.0 mL. drugfuture.com

The acceptable pH for this solution is defined within a specific range to ensure the compound's integrity. Deviations from this range could indicate the presence of acidic or basic impurities or degradation of the substance. According to the European Pharmacopoeia, the pH for Solution S must be between 4.0 and 6.0. drugfuture.com

ParameterSpecificationSource
Solution Preparation 2.50 g in 25.0 mL of carbon dioxide-free water (Solution S) drugfuture.com
pH Range 4.0 to 6.0 drugfuture.com

Water Content Determination Techniques

The determination of water content is crucial for the accurate characterization and stability assessment of this compound. The Karl Fischer (KF) titration method is the most widely used and reliable technique for this purpose due to its precision, accuracy, and specificity for water. mcckf.com It can measure both free and bound water, making it superior to other methods like loss-on-drying. mcckf.comresearchgate.net

The KF method involves two main approaches: volumetric and coulometric titration. merckmillipore.com

Volumetric Titration: A KF reagent of a known concentration is used to titrate the sample. This method is suitable for samples with higher water content.

Coulometric Titration: Iodine is generated electrochemically during the titration. This technique is highly sensitive and is preferred for substances with very low water content (e.g., < 0.1%). merckmillipore.com

For this compound, pharmacopoeial standards set a specific limit for water content. The European Pharmacopoeia mandates a maximum water content of 1.5%, determined from a 0.500 g sample of the substance. drugfuture.com The determination of water in propylene glycol, a component of the compound, can be carried out without issue using standard Karl Fischer methods. merckmillipore.comsigmaaldrich.com

ParameterMethodSpecificationSource
Water Content Karl Fischer Titration (Method 2.5.12)Maximum 1.5% drugfuture.com
Sample Size 0.500 g drugfuture.com

Specific Optical Rotation Measurements for Stereochemical Purity

Cefatrizine is a chiral molecule, meaning it exists as enantiomers—stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com Enantiomers have identical physical properties except for their ability to rotate plane-polarized light. masterorganicchemistry.com This property, known as optical activity, is a fundamental characteristic used to identify a specific enantiomer and assess its purity.

Specific optical rotation ([α]) is a standardized measure of a compound's optical activity. masterorganicchemistry.com It is calculated from the observed rotation, taking into account the concentration of the solution and the path length of the polarimeter tube. youtube.com For a given chiral compound, the specific rotation is a constant value under defined conditions (e.g., temperature, solvent, and light wavelength).

The measurement of specific optical rotation for this compound is essential to confirm that the correct stereoisomer is present and to quantify its stereochemical purity. An "optically pure" sample consists of only one enantiomer. masterorganicchemistry.com The European Pharmacopoeia specifies that the specific optical rotation of this compound must be between -15 and -24 degrees. drugfuture.com This value is determined on an anhydrous basis using a solution prepared by dissolving 1.25 g of the substance in water and diluting to 25.0 mL. drugfuture.com

ParameterConditionSpecificationSource
Specific Optical Rotation Anhydrous substance-15° to -24° drugfuture.com
Solution Preparation 1.25 g in 25.0 mL of water drugfuture.com

Techniques for Assessing Solution Clarity and Absorbance

The clarity and color of a solution are important initial indicators of a substance's purity. These tests are designed to detect insoluble matter and colored impurities. The assessment involves both visual inspection and instrumental analysis using UV-Visible spectrophotometry.

According to the European Pharmacopoeia, "Solution S" of this compound must be clear when visually inspected. drugfuture.com This indicates the absence of significant levels of insoluble impurities.

In addition to visual clarity, a quantitative measurement of the solution's absorbance is performed at a specific wavelength where the active compound should have minimal absorbance, but colored impurities might not. For this compound, the absorbance of Solution S is measured at 430 nm. The pharmacopoeial standard requires that the absorbance at this wavelength not be greater than 0.15, ensuring the absence of unacceptable levels of colored impurities. drugfuture.com

ParameterMethodSpecificationSource
Appearance of Solution Visual Inspection (of Solution S)Clear drugfuture.com
Absorbance Spectrophotometry at 430 nm (of Solution S)Not greater than 0.15 drugfuture.com

In Vitro Antimicrobial Mechanisms and Resistance Studies of Cefatrizine Propylene Glycol

Biochemical Basis of Antibacterial Action of Cefatrizine (B1668820) Moiety

Investigation of Inhibition of Bacterial Cell Wall Synthesis Pathways

The antibacterial effect of the cefatrizine moiety, like all β-lactam antibiotics, stems from its ability to disrupt the synthesis of the bacterial cell wall. patsnap.com The primary target is the peptidoglycan layer, a critical polymer that provides structural integrity to the bacterial cell, protecting it from osmotic lysis. patsnap.compatsnap.com Cefatrizine inhibits the final transpeptidation step in the synthesis of peptidoglycan. patsnap.com By preventing the cross-linking of peptidoglycan chains, the antibiotic causes a weakening of the cell wall. ncats.io This structural failure ultimately leads to cell lysis and bacterial death, defining its bactericidal action. ncats.iopatsnap.com

Studies on Penicillin-Binding Protein (PBP) Interactions and Affinity

The molecular targets of cefatrizine are the penicillin-binding proteins (PBPs), which are bacterial enzymes located on the inner cell membrane responsible for the terminal stages of peptidoglycan assembly. ncats.ionih.gov By binding to these proteins, cefatrizine inactivates them, halting cell wall construction. ncats.io

While specific, detailed affinity studies for cefatrizine against a wide range of PBPs are less prevalent in the literature compared to newer cephalosporins, its mechanism is well-established within its class. For example, studies on the first-generation cephalosporin (B10832234) cefazolin (B47455) show a particular affinity for PBP-1 and PBP-3 in Gram-positive bacteria. asm.org The fifth-generation cephalosporin ceftaroline (B109729) demonstrates high affinity for PBP2X in Streptococcus pneumoniae and the specialized PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which is key to its anti-MRSA activity. nih.govnih.govresearchgate.net The efficacy of any given cephalosporin is directly related to its affinity for these essential PBP targets. nih.gov Cefatrizine's broad-spectrum activity is a direct result of its successful binding to and inactivation of these crucial bacterial enzymes. ncats.iopatsnap.com

Spectrum of In Vitro Antimicrobial Activity

Comparative Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus, Streptococcus)

In vitro studies demonstrate that cefatrizine has excellent activity against Gram-positive cocci. It has been shown to inhibit most strains of Staphylococcus and Streptococcus at minimal inhibitory concentrations (MICs) below 1.0 μg/ml. However, research indicates it is generally less active against Gram-positive bacteria compared to parenteral first-generation cephalosporins like cephalothin (B1668815) and cefazolin.

Comparative In Vitro Activity of Cefatrizine Against Gram-Positive Bacteria Data represents the Minimal Inhibitory Concentration (MIC) in μg/ml.

OrganismCefatrizineCephalexin (B21000)Cephalothin
Staphylococcus aureus0.2 - 1.61.6 - 6.30.1 - 0.8
Streptococcus pyogenes0.1 - 0.40.4 - 0.8&lt;0.05 - 0.2
Streptococcus pneumoniae0.2 - 0.80.8 - 1.60.1 - 0.4

Comparative Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus spp., Salmonella spp., Enterobacter, Serratia)

Cefatrizine exhibits a broader spectrum of activity against Gram-negative bacteria compared to other oral cephalosporins like cephalexin. patsnap.com It is notably more active against Escherichia coli, Klebsiella species, Enterobacter species, Salmonella, and Shigella than both cephalexin and cephalothin. patsnap.com Studies show it inhibits the majority of E. coli, Klebsiella pneumoniae, and Proteus mirabilis at concentrations below 12.5 μg/ml. patsnap.com However, its activity is limited against a number of strains of Enterobacter, Serratia, and indole-positive Proteus species. patsnap.com

Comparative In Vitro Activity of Cefatrizine Against Gram-Negative Bacteria Data represents the Minimal Inhibitory Concentration (MIC) in μg/ml required to inhibit 90% of strains (MIC90).

OrganismCefatrizineCephalexinCephalothin
Escherichia coli6.32512.5
Klebsiella pneumoniae6.312.512.5
Proteus mirabilis6.35025
Enterobacter spp.25>100>100
Serratia spp.>50>100>100

In Vitro Studies on Bacterial Resistance Mechanisms

Bacterial resistance to cefatrizine, as with other cephalosporins, is primarily mediated by several key mechanisms. The most significant of these is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its core β-lactam ring. frontiersin.orgidsociety.org

Research indicates that cefatrizine possesses high stability against many common β-lactamases. google.com However, it is not effective against a number of strains from genera like Enterobacter and Serratia, which are known to produce potent chromosomally mediated β-lactamases (e.g., AmpC). patsnap.comidsociety.org The poor activity of older cephalosporins against certain Gram-negative bacilli is often due to their susceptibility to hydrolysis by these enzymes. nih.gov Furthermore, the "cefazolin inoculum effect," where the MIC of the drug increases dramatically at high bacterial concentrations, is attributed to the overexpression of β-lactamases, particularly by S. aureus. jwatch.org This phenomenon can lead to reduced efficacy and may be a concern for related cephalosporins like cefatrizine in dense infections. jwatch.org

Another critical resistance mechanism is the alteration of the target PBPs. nih.gov Mutations in the genes encoding these proteins can lower their binding affinity for β-lactam antibiotics, rendering the drug less effective even if it reaches its target. nih.gov

Susceptibility to Beta-Lactamase Hydrolysis and Related Resistance Pathways

Cefatrizine, like other β-lactam antibiotics, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. nih.gov Resistance to cephalosporins can arise through several mechanisms, including modification of the target PBPs, reduced permeability of the bacterial outer membrane, and enzymatic inactivation by β-lactamases. nih.gov

β-lactamases are enzymes produced by some bacteria that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. nih.gov Studies have shown that cefatrizine is not hydrolyzed by many β-lactamases, which contributes to its effectiveness against a range of bacteria. nih.gov However, its efficacy can be limited against strains that produce high levels of certain β-lactamases, such as some found in Enterobacter, Serratia, and indole-positive Proteus species. nih.gov In Staphylococcus aureus, resistance to cephalosporins like cefazolin, a compound structurally similar to cefatrizine, is primarily due to inactivation by penicillinase, a type of β-lactamase. nih.gov

The level of resistance conferred by β-lactamases depends on several factors, including the amount of enzyme produced, its location within the bacterial cell, and its kinetic properties. nih.gov In Gram-negative bacteria, β-lactamases are located in the periplasmic space, providing a barrier that the antibiotic must overcome to reach the PBPs on the cytoplasmic membrane. nih.gov

Modeling and Characterization of Bacterial Adaptive Resistance Mechanisms

Adaptive resistance is a temporary form of resistance that allows bacteria to survive antibiotic exposure without genetic mutations. omicsonline.org This phenomenon is often reversible when the antibiotic is removed and can be a stepping stone to the development of permanent, genetically encoded resistance. omicsonline.orgnih.gov It can be triggered by gradual increases in antibiotic concentrations. nih.gov

Key mechanisms contributing to adaptive resistance include epigenetic inheritance and variability in the expression of genes associated with resistance, such as those for efflux pumps and porins. nih.gov For instance, increased expression of the DAM methylase gene has been linked to adaptive resistance by increasing the expression of efflux pumps. nih.gov The energetic cost of these resistance mechanisms, such as the activity of efflux pumps, can slow bacterial growth, contributing to the reversibility of this resistance when the antibiotic pressure is removed. nih.gov

Research on Efflux Pump Activity and its Contribution to Resistance

Efflux pumps are transport proteins in the bacterial membrane that actively extrude antibiotics and other toxic substances from the cell, reducing their intracellular concentration and thus their effectiveness. youtube.com They are a significant mechanism of both intrinsic and acquired resistance in bacteria. nih.govnih.gov In Gram-negative bacteria, efflux pumps are often complex, tripartite systems that span both the inner and outer membranes. nih.govyoutube.com

Overproduction of efflux pumps, such as the AcrAB-TolC system, can lead to multidrug resistance. youtube.comyoutube.com While the role of efflux pumps in resistance to some antibiotic classes like fluoroquinolones and tetracyclines is well-established, their contribution to β-lactam resistance, particularly in Enterobacteriaceae, has been a subject of more recent investigation. nih.gov It is now recognized that efflux pumps can contribute to resistance against certain β-lactams, and their overproduction is often seen in multidrug-resistant clinical isolates. nih.gov

Specific research directly linking cefatrizine resistance to efflux pump activity is limited. However, the known activity of broad-spectrum efflux pumps against other cephalosporins suggests that this is a plausible mechanism of resistance to cefatrizine as well. nih.gov

Impact of Cell Wall and Outer Membrane Modifications on Antimicrobial Entry

The bacterial cell wall and outer membrane (in Gram-negative bacteria) present a formidable barrier to the entry of antibiotics. youtube.com The ability of an antibiotic to reach its target PBPs is dependent on its ability to permeate these layers. nih.gov

In Gram-negative bacteria, the outer membrane is a significant permeability barrier. youtube.com Porins, which are protein channels in the outer membrane, allow for the passage of small, hydrophilic molecules, including some β-lactam antibiotics. nih.gov A reduction in the number or type of porins can decrease the permeability of the outer membrane to cephalosporins, thereby contributing to resistance. nih.gov

In some cases, the combination of a highly effective permeability barrier and even low levels of β-lactamase activity can result in high levels of resistance to cephalosporins. nih.gov For example, in Mycobacterium chelonae, a very effective cell wall barrier, coupled with β-lactamase activity, leads to high resistance to cephalosporins like cefazolin. nih.gov Similarly, in Bacteroides fragilis, decreased affinity of PBPs, in conjunction with other factors, can contribute to resistance to cefazolin and other cephalosporins. asm.orgnih.gov

Biofilm Formation and its Correlation with In Vitro Antimicrobial Susceptibility

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com Bacteria within biofilms are significantly less susceptible to antimicrobial agents than their free-living (planktonic) counterparts, with resistance levels reported to be 10 to 1000 times higher. mdpi.com This reduced susceptibility, often termed recalcitrance, is a major challenge in treating chronic infections. mdpi.com

Several factors contribute to the increased resistance of biofilms:

Limited antibiotic penetration: The EPS matrix can act as a physical barrier, preventing or slowing the diffusion of antibiotics to the bacteria within the biofilm. mdpi.com

Altered microenvironment: The physiological state of bacteria within a biofilm is different from that of planktonic cells. Gradients of nutrients and oxygen can lead to slow-growing or dormant cells that are less susceptible to antibiotics that target metabolically active cells. mdpi.com

Adaptive stress responses: The biofilm environment can trigger stress responses in bacteria, leading to the expression of genes that confer resistance. mdpi.com

Horizontal gene transfer: The close proximity of bacteria within a biofilm facilitates the transfer of resistance genes. mdpi.com

Studies on various cephalosporins have demonstrated their reduced efficacy against biofilms. For example, a study on Staphylococcus aureus and Escherichia coli biofilms showed that while some cephalosporins could inhibit biofilm formation, their ability to eradicate established biofilms was limited. nih.gov The susceptibility of biofilms to antibiotics is often independent of the susceptibility of planktonic cells, highlighting the need for specific biofilm susceptibility testing. nih.gov

Modulation of Antimicrobial Activity by Propylene (B89431) Glycol

Intrinsic Antimicrobial Properties of Propylene Glycol (e.g., against Staphylococcus aureus, Enterococcus faecalis)

Propylene glycol is not merely an inert vehicle; it possesses its own intrinsic antimicrobial properties. nih.govnih.gov Research has demonstrated its bactericidal activity against a range of microorganisms, including Staphylococcus aureus and Enterococcus faecalis. nih.govnih.govresearchgate.net

A study investigating the antimicrobial properties of propylene glycol against S. aureus found that the minimum inhibitory concentration (MIC) was 12.5% at both neutral (pH 7.4) and mildly acidic (pH 5) conditions. nih.govnih.gov Interestingly, the viability of S. aureus exposed to 12.5% propylene glycol was lower at the more acidic pH, suggesting that the conditions of the surrounding environment can influence its efficacy. nih.govnih.gov

Another study evaluated the bactericidal activity of propylene glycol and other vehicles against several microorganisms. nih.govresearchgate.net It was found to be effective against E. faecalis at a concentration of 25%. nih.govresearchgate.net Some research also suggests that propylene glycol can potentiate the inhibitory action of other antimicrobial agents against antibiotic-resistant E. faecalis. mdpi.comnih.govresearchgate.netnih.gov

The antimicrobial activity of propylene glycol is concentration-dependent. medicaljournals.semedicaljournalssweden.se For instance, one study showed that 30% propylene glycol was effective in killing S. aureus and other bacteria within 20 hours. medicaljournals.semedicaljournalssweden.se

Table of Minimum Inhibitory/Bactericidal Concentrations of Propylene Glycol

MicroorganismEffective Concentration (%)ObservationReference
Staphylococcus aureus12.5Minimum Inhibitory Concentration (MIC) nih.govnih.gov
Staphylococcus aureus30Bactericidal medicaljournals.semedicaljournalssweden.se
Enterococcus faecalis25Minimum Bactericidal Concentration (MBC) nih.govresearchgate.net

Synergistic or Potentiating Effects of Propylene Glycol in Combined Antimicrobial Formulations (In Vitro)

Propylene glycol (PG), a common vehicle in pharmaceutical formulations, is not merely an inert solvent. A body of in vitro research demonstrates that it can exert its own antimicrobial effects and, more significantly, can act synergistically with or potentiate the action of other antimicrobial agents. This dual role—as a carrier and an active enhancer—is of considerable interest in the development of more effective topical and localized antimicrobial therapies.

The potentiation effect of propylene glycol has been observed in several studies, particularly in the context of challenging and antibiotic-resistant bacteria. mdpi.comnih.gov One of the proposed mechanisms for this enhancement is its ability to improve the diffusion and penetration of active drugs. mdpi.com Mechanically, PG as a vehicle is thought to potentiate the penetration of drugs into complex biological structures, such as the dentinal tubules in dental applications. mdpi.com Furthermore, some research suggests that propylene glycol can disrupt the structured lipids in the outer layers of the skin, making the structure more fluid and thereby increasing the permeation of the active drug. researchgate.net

While propylene glycol has demonstrated synergistic or potentiating effects with some antimicrobials, this is not a universal outcome. In one study, a combination of propylene glycol and Polyethylene Glycol (PEG) 400 did not result in any synergistic activity and, in some cases, even decreased the formulation's efficacy against Streptococcus mutans, E. faecalis, and Escherichia coli when compared to propylene glycol alone. nih.gov This highlights the importance of specific formulation studies, as the interaction between vehicles and active agents can be complex and unpredictable. nih.govnih.gov

The intrinsic antimicrobial properties of propylene glycol are concentration-dependent. Studies have shown it to be effective against a range of microorganisms, including Staphylococcus aureus, E. coli, and Candida albicans. medicaljournals.senih.govresearchgate.net For instance, a 30% concentration of propylene glycol has been shown to be as effective as 10% hexylene glycol in killing various microbes within 20 hours. medicaljournals.senih.gov Another study determined the Minimum Inhibitory Concentration (MIC) of PG for S. aureus and Staphylococcus epidermidis to be 12.5% under both neutral and mildly acidic conditions. oup.com This inherent activity likely contributes to its ability to lower the required concentration of the primary antibiotic when used in combination.

The table below summarizes findings from an in vitro study on the bactericidal activity of propylene glycol and other vehicles against common microorganisms, illustrating its standalone efficacy which forms the basis for its potential synergistic action.

VehicleStreptococcus mutans (ATCC 25175)Enterococcus faecalis (ATCC 35550)Escherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 12598)
Propylene Glycol 50%25%50%>100%
Glycerine 100%100%100%>100%
PEG 400 100%100%100%>100%
PEG 1000 25%100%25%100%
Propylene Glycol + PEG 400 100%100%100%>100%
Data represents the Minimum Bactericidal Concentration (MBC) as a percentage (v/v). A lower percentage indicates higher bactericidal activity. Data sourced from an in vitro study on the bactericidal activity of various pharmaceutical vehicles. nih.govresearchgate.net

Preformulation and Solid State Research of Cefatrizine Propylene Glycol

Comprehensive Preformulation Strategy Development

A thorough preformulation strategy is the foundation for successful dosage form design. This phase focuses on characterizing the active pharmaceutical ingredient (API) and its compatibility with various excipients to anticipate and mitigate potential challenges during formulation development. sjf.edu

Characterization of Active Pharmaceutical Ingredient (API) Attributes for Formulation Design

The active ingredient, Cefatrizine (B1668820), is a cephalosporin (B10832234) compound with (1H-1,2,3-triazol-4-ylsulfanyl)methyl and [(2R)-2-amino-2-(4-hydroxyphenyl)]acetamido side-groups. nih.gov A comprehensive understanding of its intrinsic properties is essential. The Cefatrizine propylene (B89431) glycol compound itself is defined as a mixture of Cefatrizine and propane-1,2-diol in approximately 1:1 molecular proportions.

Key physicochemical attributes of Cefatrizine and its propylene glycol form are summarized below. Cefatrizine exhibits pH-dependent solubility, with a U-shaped solubility curve against pH. elsevierpure.com Its stability is also pH-dependent; it is reasonably stable in acidic conditions (below pH 4) but degrades at neutral pH with a half-life of about 6 hours at 35°C. elsevierpure.com The formation of the propylene glycol solvate alters some of these fundamental properties. google.com

Table 1: Physicochemical Properties of Cefatrizine and Cefatrizine Propylene Glycol This is an interactive table. You can sort and filter the data.

Property Cefatrizine This compound Source(s)
Physical Form Solid White or almost white, hygroscopic powder nih.gov
Molecular Formula C₁₈H₁₈N₆O₅S₂ C₂₁H₂₆N₆O₇S₂ nih.govnih.gov
Molecular Weight 462.5 g/mol 538.6 g/mol nih.govnih.gov
Aqueous Solubility Minimum solubility of 4.6 x 10⁻² M; pH-dependent Slightly soluble in water elsevierpure.com
Organic Solubility - Practically insoluble in ethanol (B145695) (96%) and methylene (B1212753) chloride

| Stability | Degrades at neutral pH (t½ ≈ 6h at 35°C); stable below pH 4 | Increased thermal stability compared to other solvates | elsevierpure.comgoogle.com |

Solubility Enhancement and Solvation Research

A major challenge in the formulation of many APIs is poor aqueous solubility. Cefatrizine's limited solubility necessitates strategies for enhancement. elsevierpure.com The use of propylene glycol addresses this issue through both cosolvency and the formation of a stable solvate. google.compatsnap.com

Investigation of Cosolvency Phenomenon with Propylene Glycol

Propylene glycol is a widely used pharmaceutical solvent and cosolvent employed to increase the solubility of poorly water-soluble drugs. ijpsjournal.comnih.gov The mechanism of cosolvency involves reducing the polarity of the aqueous solvent system. By mixing with water, propylene glycol disrupts water's hydrogen-bonding network, creating a solvent environment that is more favorable for dissolving non-polar or weakly polar solutes like Cefatrizine. nih.gov This enhancement of solubility is a key reason for its inclusion in liquid formulations and is a contributing factor to the improved characteristics of the this compound solid form. patsnap.com

Characterization of Propylene Glycol Solvates

This compound exists as a crystalline solvate, which is a solid-state form where molecules of the solvent (propylene glycol) are incorporated into the crystal lattice of the drug. google.comnih.gov The formation of this specific solvate is a deliberate strategy to achieve desirable physicochemical properties. google.com Characterizing this solvate is essential to ensure its identity, purity, and consistency.

Table 2: Analytical Methods for the Characterization of this compound Solvate This is an interactive table. You can sort and filter the data.

Analytical Technique Purpose Findings for this compound Source(s)
Infrared (IR) Spectrophotometry Confirms identity by comparing the IR spectrum to a reference standard. The spectrum is compared against this compound CRS for identification.
Gas Chromatography (GC) Quantifies the amount of propylene glycol in the solvate. The propylene glycol content is specified to be between 13.0% and 18.0%.
Powder X-Ray Diffractometry (PXRD) Reveals the unique crystalline structure of the solvate. Used to identify crystalline solvates and distinguish them from other solid forms. nih.gov
Thermal Analysis (DSC/TGA) Determines thermal properties like melting point and decomposition temperature. Can demonstrate the increased thermal stability of the solvate. google.comnih.gov

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the drug-solvent interaction in the crystal lattice. | Confirms the presence and state of propylene glycol within the solid form. | nih.gov |

Influence of Solvate Formation on Intrinsic Aqueous Solubility

The formation of a propylene glycol solvate can significantly improve the pharmaceutical properties of a drug that is otherwise hygroscopic or has low aqueous solubility. google.com By crystallizing the drug as a solvate with propylene glycol, a new solid-state form with a distinct crystal lattice and different physicochemical properties is created.

This alteration of the solid form directly impacts its solubility. The energy required to break the crystal lattice of the solvate during dissolution is different from that of the unsolvated drug. It has been demonstrated that propylene glycol solvates can lead to increased aqueous solubility and an enhanced dissolution rate compared to the parent drug. google.com Furthermore, this approach can also confer greater stability, both thermally and by reducing hygroscopicity, making the resulting powder easier to handle and formulate. google.com For Cefatrizine, the formation of the propylene glycol solvate is a key strategy to overcome the inherent solubility limitations of the parent molecule. elsevierpure.compatsnap.com

Mitigation of Hygroscopicity through Solvate Formation

Cefatrizine, in its non-solvated form, is characterized as a very hygroscopic powder, meaning it readily absorbs moisture from the air. drugfuture.com This property can present significant challenges during pharmaceutical formulation and manufacturing, potentially affecting the drug's stability, flowability, and dissolution characteristics. One effective strategy to address this issue is through the formation of a crystalline solvate with propylene glycol.

The formation of a propylene glycol solvate of a hygroscopic drug has been shown to decrease its affinity for water, thereby reducing its hygroscopicity. google.comjustia.com This approach creates a more stable solid form that is easier to handle and store. google.comjustia.com The propylene glycol derivative of a cephalosporin has been noted to be more stable in solid form compared to other solvates like the ethanolate, exhibiting excellent color and thermal stability. google.com Research on other active pharmaceutical ingredients has also demonstrated that propylene glycol solvates can be non-hygroscopic up to approximately 70% relative humidity at 25°C. nih.gov

By incorporating propylene glycol into the crystal lattice, the interaction sites for water molecules are occupied, leading to a product with improved physical properties. This makes this compound a more robust and reliable form for development into a final dosage form. google.comjustia.com

Degradation Kinetics and Stability Profiling

Elucidation of Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation)

The chemical stability of this compound is influenced by several factors, with hydrolysis being a primary degradation pathway, particularly in aqueous solutions.

Hydrolysis: The degradation of cefatrizine in solution follows pseudo-first-order kinetics. elsevierpure.comjst.go.jp The rate of this degradation is highly dependent on pH. In acidic conditions (below pH 4), cefatrizine is reasonably stable. elsevierpure.comjst.go.jp However, its degradation accelerates significantly in neutral and alkaline environments. nih.gov At a neutral pH, the primary degradation mechanism is an intramolecular reaction where the α-amino group in the side chain performs a nucleophilic attack on the β-lactam ring. elsevierpure.comjst.go.jpnih.gov This process, a form of aminolysis, leads to the cleavage of the critical β-lactam bond, rendering the antibiotic inactive. The rate of this intramolecular reaction for cefatrizine is notably faster—approximately ten times so—than for other aminocephalosporins like cefadroxil and cephalexin (B21000) under similar conditions. elsevierpure.comjst.go.jp

Oxidation: While hydrolysis is the most extensively studied pathway, oxidation is another common degradation route for cephalosporins. ntu.edu.tw The thioether group within the cephalosporin structure is susceptible to oxidation, which can lead to the formation of sulfoxides. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients. nih.gov Although specific oxidative degradation kinetics for cefatrizine are not widely detailed, studies on similar cephalosporins confirm that oxidation of the core structure is a significant degradation pathway. ntu.edu.twmdpi.com

Identification and Characterization of Degradation Products and Metabolites

The degradation of cefatrizine leads to several transformation products, primarily resulting from the cleavage of the β-lactam ring.

Intramolecular Aminolysis Product: The main product formed through hydrolysis in neutral to alkaline conditions is a diketopiperazine-type compound. nih.gov This results from the intramolecular attack of the side-chain amino group on the β-lactam carbonyl, leading to a cyclized, inactive derivative.

Process Impurity/Degradation Product: The European Pharmacopoeia lists a specified impurity for this compound, which is (6R,7R)-7-amino-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]- methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as 7-ACA triazole. drugfuture.com This compound results from the cleavage of the amide bond at the C-7 position and could be formed either as a process-related impurity during synthesis or as a hydrolytic degradation product.

Based on degradation studies of analogous cephalosporins like cefazolin (B47455), other potential, though not specifically confirmed for cefatrizine, degradation products could arise from the further opening of the dihydrothiazine ring. nih.govresearchgate.net The identification and characterization of these products are typically performed using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). globalresearchonline.netmdpi.com

Potential Degradation Product/Impurity Origin Pathway Significance
Diketopiperazine DerivativeIntramolecular Hydrolysis (Aminolysis)Major degradation product in neutral/alkaline solutions, inactive.
7-ACA TriazoleHydrolysis of C-7 Amide Bond / Process ImpurityA specified impurity that must be controlled within pharmacopoeial limits. drugfuture.com

Assessment of Physical Stability under Various Stress Conditions (e.g., Thermal, Photolytic, pH Extremes)

The stability of this compound is significantly affected by environmental factors such as pH, temperature, and light.

pH Extremes: As established by kinetic studies, cefatrizine exhibits a U-shaped stability profile with respect to pH. It is most stable in acidic conditions (below pH 4) and degrades rapidly as the pH becomes neutral or alkaline. elsevierpure.comjst.go.jp At 35°C and neutral pH, the half-life of cefatrizine is approximately 6 hours, whereas in an acidic medium below pH 4, the half-life extends to 14 days. elsevierpure.comjst.go.jp

Thermal Stress: The degradation rate of cefatrizine is temperature-dependent. elsevierpure.comjst.go.jp Studies on similar β-lactam antibiotics show that storage at elevated temperatures accelerates the degradation process. nih.gov However, the formation of the propylene glycol solvate imparts a degree of thermal stability. google.com Studies on propylene glycol solvates of other drugs have shown them to be stable at temperatures up to 70°C or for extended periods (e.g., six months) at accelerated storage conditions of 40°C. nih.govresearchgate.net

Photolytic Stress: The official monograph for this compound specifies that it should be protected from light, indicating susceptibility to photolytic degradation. drugfuture.com Exposure to light, particularly UV radiation, can provide the energy to initiate degradative reactions, including oxidation. nih.govresearchgate.net

Stress Condition Effect on this compound Observed Outcome
pH Highly pH-dependent stabilityMost stable below pH 4; rapid degradation at neutral pH. elsevierpure.comjst.go.jp
Thermal Degradation rate increases with temperaturePropylene glycol solvate form enhances thermal stability. google.com
Photolytic Susceptible to degradation upon light exposureRequires protection from light during storage. drugfuture.com

Development of Stability-Indicating Analytical Methods

To accurately monitor the degradation of this compound and quantify its impurities, stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. drugfuture.comelsevierpure.comchromatographyonline.com

A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products and process-related impurities, allowing for the accurate measurement of the API's content over time. The European Pharmacopoeia outlines a liquid chromatography method for assessing related substances in this compound. drugfuture.com

Key parameters of a typical stability-indicating HPLC method for this compound include:

Column: An octadecylsilyl silica gel column (C18) is commonly used. drugfuture.com

Mobile Phase: A buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) is typical. For instance, a mixture of a potassium dihydrogen phosphate (B84403) buffer and acetonitrile. drugfuture.com

Detection: A spectrophotometer set to a specific UV wavelength (e.g., 272 nm) is used for detection. drugfuture.com

Validation: The method must be validated to ensure it is specific, linear, accurate, precise, and robust enough to separate the parent drug from all known degradation products and impurities. chromatographyonline.com

LC-MS (Liquid Chromatography-Mass Spectrometry) is also a powerful tool for this purpose, as it not only separates the components but also helps in the identification of unknown degradation products by providing mass-to-charge ratio information. globalresearchonline.net

Identification of Potential Stabilizing Agents and Optimal Storage Conditions

Maintaining the stability of this compound throughout its shelf life requires the identification of suitable stabilizing agents and adherence to optimal storage conditions.

Stabilizing Agents:

Propylene Glycol: The propylene glycol within the solvate structure itself acts as a built-in stabilizer, enhancing thermal stability and reducing hygroscopicity. google.compatsnap.com

Buffers: Given the pronounced pH-dependence of cefatrizine's stability, formulating the drug in a buffered system to maintain an optimal acidic pH (below 4) is a critical stabilization strategy. elsevierpure.comjst.go.jp

Antioxidants & Chelating Agents: To mitigate oxidative degradation, the inclusion of antioxidants (which can scavenge free radicals) and chelating agents (which bind metal ions that catalyze oxidation) can be considered, though specific agents for cefatrizine are not detailed in the available literature. formulationbio.com

Optimal Storage Conditions: Based on the stability profile, the following storage conditions are recommended:

Temperature: The product should be stored in a cool place. redriver.teamdiplomatacomercial.com Storage at -70°C has been shown to be optimal for long-term stability of many β-lactam antibiotics. nih.gov

Light: The container must protect the product from light. drugfuture.com

Moisture: Due to the hygroscopic nature of the non-solvated form and the general sensitivity of cephalosporins to hydrolysis, storage in a dry place within a well-closed container is essential. redriver.team The propylene glycol solvate form helps to mitigate moisture uptake.

The recommended storage as per the European Pharmacopoeia is in a tamper-proof container, protected from light. drugfuture.com

Advanced Research on Delivery System Components and Biopharmaceutical Interactions

Mechanisms of Permeation Enhancement by Propylene (B89431) Glycol

The efficacy of propylene glycol in enhancing drug delivery is attributed to a combination of complex biopharmaceutical and physicochemical mechanisms. It interacts directly with the primary barrier of the skin, the stratum corneum, to increase the permeability for drug molecules. acs.orgacs.org

Exploration of "Carrier-Solvent" Effects in Drug Transport

Propylene glycol's function as a permeation enhancer can be partly explained by its "carrier-solvent" effect. In this capacity, it acts as a cosolvent to increase the thermodynamic activity of a drug, which can improve its partitioning into the stratum corneum. nih.govuad.ac.id By dissolving the drug, propylene glycol helps to maintain a high concentration gradient at the vehicle-skin interface, which is a primary driver for diffusion.

Research indicates that propylene glycol's solvent properties extend to the components of the stratum corneum itself. It is suggested that propylene glycol can solubilize keratin, the structural protein within the corneocytes, and interact with proteins in this layer, thereby increasing the skin's permeability to drug molecules. uad.ac.id

Investigation of Dehydration Effects on Biological Barriers

A significant mechanism by which propylene glycol enhances permeation is through its interaction with water in the stratum corneum. As a hygroscopic molecule, propylene glycol attracts and holds water, leading to a dehydration effect on the corneocytes when applied in high concentrations. researchgate.net Molecular dynamics simulations have shown that the presence of propylene glycol at the interface of lipid bilayers leads to a decrease in the number of lipid-water hydrogen bonds, resulting in partial dehydration of the lipid headgroups. acs.org

This dehydration of the skin can alter its barrier properties. While severe dehydration might hinder permeation, a controlled level of hydration modification can disrupt the tightly packed structure of the stratum corneum, creating more opportunities for a drug to pass through. researchgate.netnih.gov However, the relationship is not always linear; studies have shown that the permeation-enhancing effect can be erratic at very high propylene glycol concentrations, possibly due to an excessive dehydrating effect interacting with other factors like drug solubility and partitioning. researchgate.net

Molecular-Level Interactions with Membrane Lipids and Proteins (e.g., using Synchrotron-based Fourier Transform Infrared Microspectroscopy)

Advanced analytical techniques have provided a molecular-level understanding of how propylene glycol interacts with the stratum corneum. Molecular dynamics (MD) simulations and spectroscopic methods have revealed that propylene glycol molecules tend to localize in the hydrophilic headgroup regions at the lipid bilayer interface. nih.govnih.gov In this position, they can occupy the hydrogen-bonding sites that would otherwise be taken by water molecules. acs.org

This interaction leads to several structural changes in the lipid barrier:

Increased Lipid Tail Disorder : Propylene glycol has been shown to increase the disorder of the lipid acyl tails within the stratum corneum in a concentration-dependent manner. This makes the lipid bilayer more fluid and less of a barrier to drug diffusion. nih.govacs.org

Lateral Expansion : The accumulation of propylene glycol at the lipid headgroups can cause the membrane to expand laterally, increasing the area per lipid (APL). acs.org

Lipid Extraction : Some Fourier Transform Infrared (FTIR) spectroscopy studies suggest that propylene glycol may extract lipids, particularly cholesterol, from the stratum corneum, which could create pathways for drug molecules to permeate. nih.govacs.org

Synchrotron-based Fourier Transform Infrared (SR-FTIR) microspectroscopy is a powerful technique for investigating such molecular changes within biological tissues. nih.govacs.org This method allows for the characterization of biomolecular alterations in cells and skin layers upon exposure to chemical enhancers like propylene glycol. nih.gov Studies using this technique have shown that propylene glycol can alter the lipidic order of the bilayer structure to a more disordered state and increase the presence of lipids in deeper skin layers, confirming its disruptive effect on the barrier. nih.govresearchgate.net

Comparative Studies of Permeation Enhancers in Drug Delivery Systems

To optimize drug formulations, researchers often compare the efficiency of different permeation enhancers. Glycols, as a class of chemicals, are frequently studied for this purpose.

Comparative Efficiency of Propylene Glycol versus other Glycols (e.g., Polyethylene Glycol) in Enhancing Membrane Permeation (In Vitro Models)

In vitro studies using models such as Franz diffusion cells with silicone membranes or animal skin are common for comparing the permeation-enhancing effects of different glycols. Polyethylene glycol (PEG), another widely used excipient, is often compared to propylene glycol (PG). zsp.com.pkresearchgate.net

A study comparing the efficiency of PG and PEG in enhancing the percutaneous absorption of cetirizine (B192768) hydrochloride through a silicone membrane found that both glycols significantly increased drug permeation compared to a control formulation without an enhancer. zsp.com.pk The results indicated that formulations containing either PG or PEG could effectively increase the amount of drug passing through the membrane. Synergistic effects were observed when the two were used in combination, possibly due to the occupation of hydrogen bonding sites within the membrane and a combined solubilization effect. zsp.com.pk

The table below presents comparative data from an in-vitro study on cetirizine hydrochloride gels, illustrating the permeation-enhancing effects of Propylene Glycol (PG) and Polyethylene Glycol (PEG).

Table 1: Comparative Permeation Parameters of Cetirizine HCl with Glycol Enhancers

Formulation CodeEnhancer(s)Flux (µg/cm²/hr)Permeability Coefficient (Kp) (cm/hr x 10⁻³)Enhancement Ratio (ER)
G1Control (No Enhancer)15.543.101.00
G4PG (5%)22.754.551.46
G8PEG (5%)23.954.791.54
G9PG (2.5%) + PEG (2.5%)25.115.021.61

Data adapted from a study by Waheed et al. on Cetirizine HCl gels. zsp.com.pkresearchgate.net Flux, Kp, and ER values are representative of the findings.

Q & A

Q. What preclinical safety assessments are mandated for this compound before human trials?

  • Methodological Answer : Include 28-day repeat-dose toxicity studies in two species (rodent and non-rodent) with histopathology of injection sites. Propylene glycol’s nephrotoxic potential at high doses necessitates creatinine clearance monitoring. Compliance with OECD 407 and 408 guidelines is required for regulatory submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.